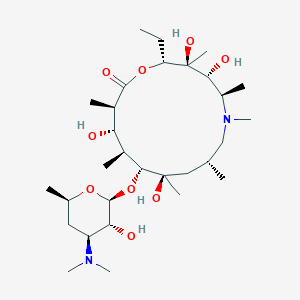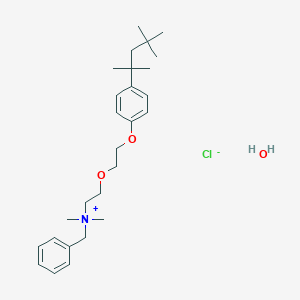
Ácido 7-Aminodesacetoxi-cefalosporánico
Descripción general
Descripción
Aplicaciones Científicas De Investigación
La Impureza B de Cefalexina tiene varias aplicaciones de investigación científica, que incluyen:
Biología: Se investiga su posible actividad biológica e interacciones con sistemas biológicos.
Medicina: Se estudia para comprender su impacto en la eficacia y seguridad de las formulaciones de cefalexina.
Mecanismo De Acción
El mecanismo de acción de la Impureza B de Cefalexina no está bien definido, ya que es principalmente una impureza en lugar de un ingrediente farmacéutico activo. su presencia puede afectar la estabilidad general y la eficacia de la cefalexina al interactuar potencialmente con los objetivos moleculares y las vías del fármaco .
Compuestos Similares:
Diketopiperazina de Cefalexina: Otra impureza formada durante la degradación de la cefalexina.
Impureza F de Cefalexina: Un isómero de la Impureza B de Cefalexina con una posición diferente del doble enlace en el anillo dihidrotiazina.
Unicidad: La Impureza B de Cefalexina es única debido a su ruta de formación específica y sus características estructurales. Su identificación y cuantificación son cruciales para garantizar la calidad y seguridad de las formulaciones de cefalexina .
Análisis Bioquímico
Biochemical Properties
7-Aminodesacetoxycephalosporanic acid plays a crucial role in biochemical reactions. It is used in the synthesis of cephalosporins and for bioconversion studies . The compound interacts with enzymes such as penicillin acylase in the process of enzymatic deacylation .
Cellular Effects
The specific cellular effects of 7-Aminodesacetoxycephalosporanic acid are not fully documented. As a precursor to cephalosporin antibiotics, it can be inferred that it may influence cell function by interfering with bacterial cell wall synthesis , thereby exerting antibacterial effects.
Molecular Mechanism
It is known to be involved in the synthesis of cephalosporins through a series of chemical and enzymatic steps
Temporal Effects in Laboratory Settings
It is recommended to store the compound at 2-8°C to maintain its stability.
Metabolic Pathways
7-Aminodesacetoxycephalosporanic acid is involved in the metabolic pathway for the synthesis of cephalosporin antibiotics . It is produced from penicillin G through a series of chemical steps followed by enzymatic deacylation using penicillin acylase .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de Impureza B de Cefalexina implica la hidrólisis de cefalexina en condiciones ácidas o básicas. La reacción generalmente utiliza ácido clorhídrico (HCl) o hidróxido de sodio (NaOH) como reactivos. El proceso implica la escisión del anillo β-lactámico, lo que lleva a la formación de ácido 7-aminodesacetoxi-cefalosporánico .
Métodos de Producción Industrial: En entornos industriales, la producción de Impureza B de Cefalexina se controla para garantizar que se mantenga dentro de los límites aceptables. La cromatografía líquida de alta resolución (HPLC) se utiliza comúnmente para monitorear y cuantificar los niveles de esta impureza durante el proceso de fabricación .
Análisis De Reacciones Químicas
Tipos de Reacciones: La Impureza B de Cefalexina experimenta diversas reacciones químicas, que incluyen:
Reducción: Las reacciones de reducción pueden ocurrir en condiciones específicas, aunque son menos comunes para esta impureza.
Sustitución: Las reacciones de sustitución pueden implicar el reemplazo de grupos funcionales dentro de la molécula.
Reactivos y Condiciones Comunes:
Agentes Oxidantes: Peróxido de hidrógeno (H₂O₂), iones metálicos (por ejemplo, FeCl₃)
Condiciones Ácidas: Ácido clorhídrico (HCl)
Condiciones Básicas: Hidróxido de sodio (NaOH)
Productos Mayores Formados: Los productos principales formados a partir de estas reacciones incluyen varios productos de degradación que se pueden identificar y cuantificar utilizando técnicas analíticas avanzadas como HPLC y espectrometría de masas .
Comparación Con Compuestos Similares
Cephalexin Diketopiperazine: Another impurity formed during the degradation of cephalexin.
Cephalexin Impurity F: An isomer of Cephalexin Impurity B with a different position of the double bond in the dihydrothiazine ring.
Uniqueness: Cephalexin Impurity B is unique due to its specific formation pathway and structural characteristics. Its identification and quantification are crucial for ensuring the quality and safety of cephalexin formulations .
Propiedades
IUPAC Name |
(6R,7R)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S/c1-3-2-14-7-4(9)6(11)10(7)5(3)8(12)13/h4,7H,2,9H2,1H3,(H,12,13)/t4-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIAYEIXYQCDAN-CLZZGJSISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(C(C2=O)N)SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)N)SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4057687 | |
| Record name | 7-Aminodeacetoxycephalosporanic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4057687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22252-43-3, 70287-30-8, 26395-99-3 | |
| Record name | 7-Aminodeacetoxycephalosporanic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22252-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(6R,7R)-7-Amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70287-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Aminodesacetoxycephalosporanic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022252433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Amino-3-methyl-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026395993 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Aminodesacetoxycephalosporanic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14107 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 7-Aminodeacetoxycephalosporanic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4057687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6R-trans)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.776 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | trans-(±)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.737 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-AMINODESACETOXYCEPHALOSPORANIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ANM3MSM8TN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














